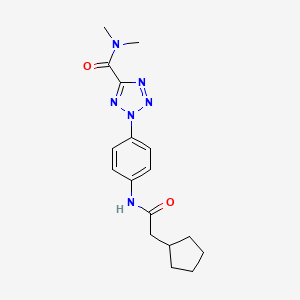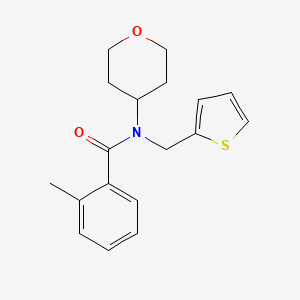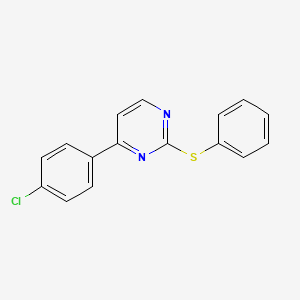![molecular formula C15H13ClN2O4S B2932212 (E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide CAS No. 204857-45-4](/img/structure/B2932212.png)
(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide, also known as 4-chloro-N-(4-nitrophenyl)methanesulfonamide, is a novel sulfonamide compound with a variety of applications in the fields of chemistry and biochemistry. It is a white crystalline solid with a molecular weight of 301.77 g/mol. This compound has been studied extensively in the past few decades, and its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments have been discussed in detail. In
科学的研究の応用
(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide has been studied extensively in recent years due to its unique properties. It has been found to have a wide range of applications in scientific research, including its use as a substrate for the synthesis of various compounds, as a catalyst in organic reactions, and as a ligand for metal ions. It has also been used in the synthesis of various polymers and in the development of pharmaceuticals. In addition, this compound has been studied for its potential applications in the fields of biochemistry, immunology, and biotechnology.
作用機序
The mechanism of action of (E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide is not yet fully understood. However, it is known that this compound has an affinity for metal ions, and it is believed to bind to them in a specific manner. This binding allows the compound to act as a catalyst in organic reactions, as well as to facilitate the formation of polymers. In addition, this compound has been found to interact with certain proteins, and it is believed that this interaction may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and it has been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been found to have an effect on the central nervous system, and it has been studied for its potential applications in the treatment of certain neurological disorders.
実験室実験の利点と制限
(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide has a number of advantages and limitations for its use in laboratory experiments. One of the main advantages of this compound is its stability in aqueous solutions, which makes it suitable for use in a variety of experiments. In addition, this compound is relatively inexpensive and easy to obtain, and it can be stored for long periods of time without significant degradation. However, this compound can be toxic if not handled properly, and it should be handled with care in laboratory experiments.
将来の方向性
The potential applications of (E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide are still being explored. One of the main areas of research is its potential use as a pharmaceutical agent, as it has been found to have a variety of biochemical and physiological effects. Additionally, this compound has been studied for its potential applications in the synthesis of polymers and in the development of new catalysts. Finally, this compound has also been studied for its potential applications in the fields of biochemistry, immunology, and biotechnology.
合成法
The synthesis of (E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide can be achieved through a two-step process. The first step involves the reaction of (E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide(4-nitrophenyl)methanesulfonamide with ethyl 2-bromopropionate in the presence of sodium ethoxide. This reaction results in the formation of a bromo intermediate, which is then reacted with sodium hydroxide to yield the desired product. The overall reaction scheme is shown below:
特性
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c16-14-5-1-13(2-6-14)11-17-23(21,22)10-9-12-3-7-15(8-4-12)18(19)20/h1-10,17H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDXRFDWFWBXOV-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNS(=O)(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2932129.png)


![1-(2-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2932132.png)
![Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2932134.png)

![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932138.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2932139.png)
![2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B2932140.png)
![3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2932141.png)
![1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2932142.png)
![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2932143.png)

